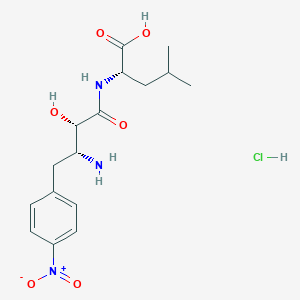
Indium(111)-atn-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium(111)-atn-2 is a radiopharmaceutical compound that incorporates the radioisotope indium-111. Indium-111 is a gamma-emitting radionuclide with a half-life of approximately 2.8 days. This compound is primarily used in diagnostic imaging and therapeutic applications due to its ability to emit gamma rays, which can be detected using gamma cameras. This compound is particularly valuable in nuclear medicine for labeling monoclonal antibodies, peptides, and other biomolecules for imaging and therapeutic purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium(111)-atn-2 is synthesized by radiolabeling a suitable ligand with indium-111. The process typically involves the following steps:
Production of Indium-111: Indium-111 is produced by bombarding a cadmium target with protons in a cyclotron.
Purification of Indium-111: The produced indium-111 is separated from the target material using column chromatography to obtain high-purity indium-111 chloride.
Radiolabeling: The purified indium-111 chloride is then reacted with a ligand (such as a monoclonal antibody or peptide) under specific conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Automated systems and stringent quality control measures ensure the consistent production of high-purity radiopharmaceuticals .
Analyse Des Réactions Chimiques
Types of Reactions: Indium(111)-atn-2 undergoes various chemical reactions, including:
Substitution: Ligands can be substituted with other chelating agents to modify the properties of the radiopharmaceutical.
Common Reagents and Conditions:
Major Products: The major products of these reactions are radiolabeled complexes that retain the biological activity of the ligand while incorporating the gamma-emitting properties of indium-111 .
Applications De Recherche Scientifique
Indium(111)-atn-2 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving the synthesis and characterization of radiolabeled compounds.
Biology: Employed in tracking cellular processes and studying the biodistribution of labeled biomolecules.
Medicine: Widely used in diagnostic imaging for detecting tumors, infections, and other pathological conditions.
Industry: Utilized in the development of new radiopharmaceuticals and imaging agents.
Mécanisme D'action
Indium(111)-atn-2 can be compared with other radiopharmaceuticals that use different radioisotopes or ligands:
Gallium-68: A positron-emitting radionuclide used in positron emission tomography (PET) imaging.
Technetium-99m: A widely used gamma-emitting radionuclide with a half-life of 6 hours.
Fluorine-18: A positron-emitting radionuclide used in PET imaging with a half-life of 110 minutes.
Uniqueness of this compound: this compound is unique due to its relatively long half-life, which allows for extended imaging periods. Its ability to form stable complexes with various ligands makes it versatile for different diagnostic and therapeutic applications .
Comparaison Avec Des Composés Similaires
- Gallium-68-labeled compounds
- Technetium-99m-labeled compounds
- Fluorine-18-labeled compounds
Indium(111)-atn-2 stands out for its specific applications in nuclear medicine, particularly in scenarios where longer imaging times are required.
Propriétés
IUPAC Name |
gallium;3-[13-[1-[2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetyl]oxyethoxy]ethyl]-18-(2-carboxylatoethyl)-8-ethenyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;indium-111(3+);hydroxide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H61N7O15.Ga.In.2H2O/c1-7-32-27(2)35-18-36-28(3)33(8-10-43(58)59)40(52-36)21-41-34(9-11-44(60)61)29(4)37(53-41)20-42-50(30(5)38(54-42)19-39(32)51-35)31(6)71-16-17-72-49(70)26-57(25-48(68)69)15-13-55(22-45(62)63)12-14-56(23-46(64)65)24-47(66)67;;;;/h7,18-21,31H,1,8-17,22-26H2,2-6H3,(H8,51,52,53,54,58,59,60,61,62,63,64,65,66,67,68,69);;;2*1H2/q;2*+3;;/p-6/i;;1-4;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBWZLWDCQKNAP-XVKFRELOSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Ga+3].[In+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Ga+3].[111In+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H59GaInN7O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1210.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119130-46-0 |
Source


|
| Record name | ATN-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119130460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)







![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)





